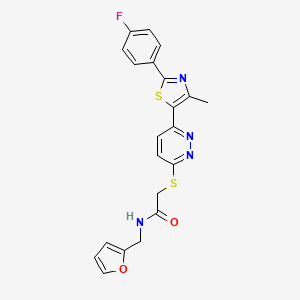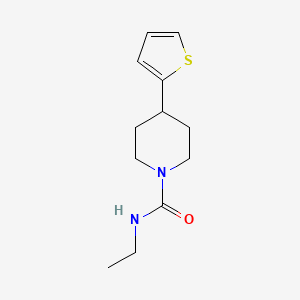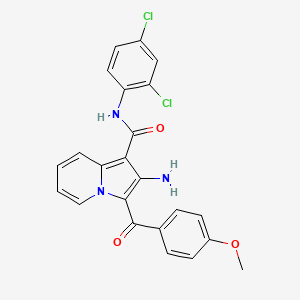![molecular formula C24H22N2OS2 B2550085 N-[3-(1,3-ベンゾチアゾール-2-イル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-3-フェニルプロパンアミド CAS No. 393837-49-5](/img/structure/B2550085.png)
N-[3-(1,3-ベンゾチアゾール-2-イル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-3-フェニルプロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide is a complex organic compound featuring a benzothiazole ring system fused to a tetrahydrobenzothiophene moiety, and an amide group attached to a phenylpropanamide structure
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms or cellular processes.
Medicine: It has potential therapeutic applications, possibly as an antibacterial, antifungal, or anticancer agent.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The benzothiazole and tetrahydrobenzothiophene rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the nitro groups or other oxidized functionalities present in the compound.
Substitution: Various substitution reactions can occur at different positions on the benzothiazole and phenyl rings, often involving electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions might involve alkyl halides or amines.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzothiazole and tetrahydrobenzothiophene rings.
Reduction Products: Reduced forms of nitro groups or other oxidized functionalities.
Substitution Products: Substituted benzothiazole and phenyl derivatives.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would be specific to the biological system and would require detailed biochemical studies to elucidate.
類似化合物との比較
N-(1,3-benzothiazol-2-yl)-1-naphthamide: Another benzothiazole derivative with potential antibacterial properties.
N-((2E)-1,3-benzothiazol-2(3H)-ylidene)-2-chloroacetamide:
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide is unique due to its specific structural features, including the tetrahydrobenzothiophene ring and the phenylpropanamide group. These features may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS2/c27-21(15-14-16-8-2-1-3-9-16)26-24-22(17-10-4-6-12-19(17)28-24)23-25-18-11-5-7-13-20(18)29-23/h1-3,5,7-9,11,13H,4,6,10,12,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAVDOBMXFOIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)

![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2550005.png)
![2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2550008.png)
![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2550012.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)





![2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B2550024.png)
![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2550025.png)
